Cyclo(-Trp-Trp)

描述

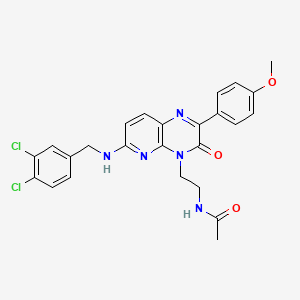

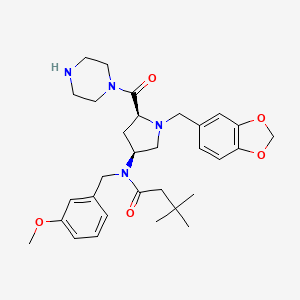

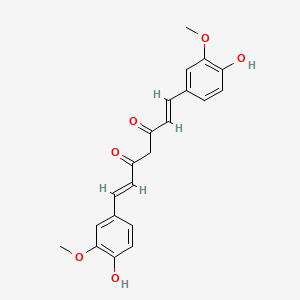

环状(L-色氨酸-L-色氨酸)是一种由两个L-色氨酸分子组成的环状二肽该化合物以其结构简单性和生物活性而闻名,使其成为各个科学领域的研究热点 .

准备方法

合成路线和反应条件: 环状(L-色氨酸-L-色氨酸)可以通过L-色氨酸的环化反应合成。一种常见的方法是使用偶联试剂,例如二环己基碳二亚胺 (DCC),在三乙胺等碱性物质存在下进行反应。 反应通常在室温下,在有机溶剂中进行,例如二甲基甲酰胺 (DMF) 或二氯甲烷 (DCM) .

工业生产方法: 环状(L-色氨酸-L-色氨酸)的工业生产通常采用酶促合成。来自二甲基烯丙基色氨酸合酶 (DMATS) 超家族的异戊烯基转移酶用于催化含有色氨酸的环状二肽的区域选择性傅-克烷基化。 该方法效率高,产品产量高 .

化学反应分析

反应类型: 环状(L-色氨酸-L-色氨酸)会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰其吲哚环。

取代: 取代反应,特别是异戊烯基化,很常见。

常用试剂和条件:

氧化: 过氧化氢或高锰酸钾等试剂。

还原: 硼氢化钠等试剂。

主要产物:

氧化: 吲哚环被修饰的氧化衍生物。

还原: 电子性质改变的还原形式。

取代: 生物活性增强的异戊烯基化衍生物.

科学研究应用

环状(L-色氨酸-L-色氨酸)在科学研究中具有广泛的应用:

化学: 用作吲哚异戊烯基转移酶的底物,用于合成单和双异戊烯基化吲哚啉.

生物学: 对各种菌株表现出抗菌活性,包括耐多药的鲍曼不动杆菌.

医学: 异戊烯基化形式对人白血病和卵巢细胞系表现出细胞毒性.

工业: 用于开发新型抗生素和抗菌剂.

作用机制

环状(L-色氨酸-L-色氨酸)主要通过与细菌细胞膜的相互作用发挥作用。该化合物破坏膜完整性,导致细胞裂解和死亡。 异戊烯基化衍生物通过增加膜通透性来增强这种活性 .

类似化合物:

环状(L-色氨酸-L-脯氨酸): 另一种具有类似结构特征但生物活性不同的环状二肽.

环状(L-色氨酸-L-甘氨酸): 由于甘氨酸的存在,表现出不同的电子性质.

环状(L-色氨酸-L-亮氨酸): 结构相似,但亮氨酸代替了色氨酸,导致不同的构象性质.

独特性: 环状(L-色氨酸-L-色氨酸)由于其双色氨酸组成而独一无二,这赋予了它独特的电子和生物学特性。

相似化合物的比较

Cyclo(L-Trp-L-Pro): Another cyclic dipeptide with similar structural features but different biological activities.

Cyclo(L-Trp-L-Gly): Exhibits different electronic properties due to the presence of glycine.

Cyclo(L-Trp-L-Leu): Similar in structure but with leucine instead of tryptophan, leading to different conformational properties.

Uniqueness: Cyclo(L-Trp-L-Trp) is unique due to its dual tryptophan composition, which imparts distinct electronic and biological properties.

属性

IUPAC Name |

(3S,6S)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHODRZUCGXYKU-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427749 | |

| Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20829-55-4 | |

| Record name | Cyclo-L-Trp-L-Trp | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20829-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cyclo-L-Trp-L-Trp and where is it found?

A1: Cyclo-L-Trp-L-Trp, also known as Cyclo(L-Trp-L-Trp) or (3S,6S)-3,6-bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione, is a cyclic dipeptide composed of two tryptophan units. It's found as a natural product in various organisms, including the bacteria Streptomyces purpureus, Streptomyces lavendulae, Actinosynnema mirum, and the fungus Aspergillus niger [, , , , ].

Q2: How is Cyclo-L-Trp-L-Trp biosynthesized?

A2: Research has shown that Cyclo-L-Trp-L-Trp biosynthesis is catalyzed by a specific enzyme family called cyclodipeptide synthases (CDPSs). These enzymes use aminoacyl-tRNAs as substrates, specifically tryptophanyl-tRNA in this case [, ]. A notable example is the CDPS NozA from Nocardiopsis sp. CMB-M0232, which exhibits high fidelity towards Cyclo-L-Trp-L-Trp production [].

Q3: Are there different types of enzymes that produce Cyclo-L-Trp-L-Trp?

A3: Interestingly, research has identified multiple phylogenetically distinct CDPSs capable of synthesizing Cyclo-L-Trp-L-Trp within the same organism. For instance, Nocardiopsis sp. CMB-M0232 utilizes both NozA and NcdA for this purpose []. This suggests a potential redundancy in the biosynthetic pathway or specialized roles for these enzymes under different conditions.

Q4: What are the potential applications of Cyclo-L-Trp-L-Trp in drug development?

A4: Cyclo-L-Trp-L-Trp and its derivatives have shown potential in pharmaceutical research, particularly as starting points for creating new drugs []. Their biological activities, coupled with the ability to modify them enzymatically, make them attractive scaffolds for drug design and development.

Q5: What are the known biological activities of Cyclo-L-Trp-L-Trp?

A5: Research has identified several biological activities associated with Cyclo-L-Trp-L-Trp. Notably, it has demonstrated antimicrobial activity against various bacteria and fungi, including multidrug-resistant Acinetobacter baumannii [, ]. This highlights its potential as a lead compound for developing new antimicrobial agents.

Q6: How does the structure of Cyclo-L-Trp-L-Trp relate to its biological activity?

A6: The structure-activity relationship (SAR) of Cyclo-L-Trp-L-Trp and its derivatives is an active area of research [, ]. Studies have shown that modifying the cyclodipeptide core with prenyl or methyl groups can significantly impact its biological activity [, , ]. Understanding how structural modifications affect activity is crucial for developing more potent and selective derivatives.

Q7: Can Cyclo-L-Trp-L-Trp be chemically modified? If so, what are the implications?

A7: Yes, Cyclo-L-Trp-L-Trp can be chemically modified, and these modifications can drastically alter its properties and potential applications. For instance, researchers have achieved regioselective isoprenylation of Cyclo-L-Trp-L-Trp using a bioinspired Brønsted acid-promoted strategy []. This method allows for controlled introduction of isoprenyl groups at specific positions, offering a route to synthesize analogs with potentially enhanced or novel biological activities.

Q8: What types of enzymes can modify Cyclo-L-Trp-L-Trp?

A8: Various enzymes, primarily from fungal and bacterial sources, can modify Cyclo-L-Trp-L-Trp. These include prenyltransferases, which attach prenyl groups [, , , , ], and methyltransferases, which add methyl groups [, , ]. One example is the bifunctional enzyme SazB from Streptomyces leeuwenhoekii, which carries out both prenylation and methylation reactions on Cyclo-L-Trp-L-Trp [].

Q9: How do researchers study the enzymatic modifications of Cyclo-L-Trp-L-Trp?

A9: Researchers employ various techniques to study enzymatic modifications of this compound. Heterologous expression of the genes encoding modifying enzymes, like those found in the noz gene cluster from Nocardiopsis sp. CMB-M0232, allows for the production and characterization of modified Cyclo-L-Trp-L-Trp derivatives []. Additionally, in vitro enzyme assays with purified recombinant enzymes help determine substrate specificity, kinetic parameters, and reaction mechanisms [, , , ].

Q10: What analytical techniques are used to characterize Cyclo-L-Trp-L-Trp and its derivatives?

A10: Characterizing Cyclo-L-Trp-L-Trp and its derivatives involves various analytical techniques. High-performance liquid chromatography (HPLC) is commonly used to separate and purify the compounds [, , ]. Structural elucidation relies heavily on spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, , , , , ].

Q11: What are the future directions for research on Cyclo-L-Trp-L-Trp?

A11: Future research on Cyclo-L-Trp-L-Trp holds immense promise in various scientific disciplines. * Expanding the Chemical Diversity: Exploring the use of engineered enzymes, such as mutated dimethylallyl transferases with increased activity towards geranyl diphosphate, could further diversify the library of Cyclo-L-Trp-L-Trp derivatives [].* Mechanistic Insights and Biocatalytic Applications: Elucidating the precise mechanisms of enzymes like CdpC3PT, a reverse prenyltransferase that produces beta-configured C3-prenylated pyrrolo[2,3-b]indoles from Cyclo-L-Trp-L-Trp, could facilitate the development of novel biocatalytic tools for synthesizing valuable compounds [].* Unraveling Biosynthetic Pathways: Discovering and characterizing new enzymes involved in Cyclo-L-Trp-L-Trp modification pathways, like the cytochrome P450 enzymes that catalyze unique dimerizations of this compound, could unlock new possibilities for synthesizing complex bioactive molecules [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)